Cas no 1416351-88-6 (5-(4,4-Difluoro-piperidin-1-yl)-pentylamine)

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine structure
1416351-88-6 structure
商品名:5-(4,4-Difluoro-piperidin-1-yl)-pentylamine
CAS番号:1416351-88-6
MF:C10H20F2N2
メガワット:206.276009559631
CID:4597592

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine 化学的及び物理的性質

名前と識別子

    • 5-(4,4-Difluoropiperidin-1-yl)-pentylamine
    • 1-Piperidinepentanamine, 4,4-difluoro-
    • 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine
    • インチ: 1S/C10H20F2N2/c11-10(12)4-8-14(9-5-10)7-3-1-2-6-13/h1-9,13H2
    • InChIKey: TZIOXBKABZNTJA-UHFFFAOYSA-N
    • ほほえんだ: N1(CCCCCN)CCC(F)(F)CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 5

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM320912-1g
5-(4,4-Difluoro-piperidin-1-yl)-pentylamine
1416351-88-6 95%
1g
$783 2023-02-02

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine 関連文献

5-(4,4-Difluoro-piperidin-1-yl)-pentylamineに関する追加情報

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine: A Comprehensive Overview

5-(4,4-Difluoro-piperidin-1-yl)-pentylamine (CAS No. 1416351-88-6) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of amines and features a piperidine ring with two fluorine atoms at the 4-position, which imparts unique electronic and structural properties. The pentyl group attached to the piperidine ring further enhances its versatility in various chemical reactions and applications.

The synthesis of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine involves a multi-step process that typically includes nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, making it more accessible for research and industrial applications. The compound's structure allows for a wide range of functionalization possibilities, which has been exploited in the development of novel materials and drug candidates.

One of the most promising areas of research involving 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine is its application in drug discovery. The piperidine ring is a common motif in many bioactive compounds due to its ability to form hydrogen bonds and interact with biological targets. The presence of fluorine atoms at the 4-position introduces additional electronic effects, which can modulate the compound's pharmacokinetic properties such as solubility, permeability, and metabolic stability. Recent studies have explored its potential as a precursor for developing inhibitors of various enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegenerative disorders.

In addition to its role in drug discovery, 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine has found applications in materials science. Its ability to form stable amide bonds makes it a valuable building block for constructing polymers with tailored properties. Researchers have reported the use of this compound in synthesizing polyamides with enhanced thermal stability and mechanical strength. These materials hold potential for use in high-performance textiles, composites, and electronic devices.

The chemical properties of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine make it an excellent candidate for various organic transformations. For instance, its amine group can undergo alkylation or acylation reactions to introduce additional functional groups. The fluorine atoms on the piperidine ring can also participate in electrophilic substitutions under specific conditions. These reactivity patterns have been leveraged in developing novel synthetic routes for complex molecules.

From an environmental perspective, understanding the degradation pathways of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine is crucial for assessing its ecological impact. Recent studies have investigated its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes microbial transformation through hydrolysis and oxidation mechanisms. These findings are essential for designing sustainable manufacturing processes and minimizing environmental risks associated with its production and use.

In conclusion, 5-(4,4-Difluoro-piperidin-1-ül)-pentilamin (CAS No. 1416351-88-6) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a valuable building block in organic synthesis, drug discovery, and materials science. Ongoing research continues to uncover new insights into its chemical reactivity, biological activity, and environmental fate, underscoring its importance as a key molecule in modern chemistry.

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